molecular formula C20H20N4OS B6584007 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251570-60-1

7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Cat. No. B6584007
CAS RN: 1251570-60-1
M. Wt: 364.5 g/mol
InChI Key: MDDMBVOMUWMLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine, also known as MTMNCN, is an organic compound with a wide range of applications in scientific research. It is a thiomorpholine-based derivative of naphthyridine, and has been studied for its potential use in a variety of biochemical and physiological processes. As an example, MTMNCN has been found to have an inhibitory effect on the enzyme known as acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine, and plays an important role in the nervous system. In addition, MTMNCN has been studied for its potential use in the treatment of certain diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.

Mechanism of Action

The exact mechanism of action of 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is not yet fully understood. However, it is believed to work by inhibiting the enzyme known as acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine, and plays an important role in the nervous system. By inhibiting AChE, this compound is thought to increase the levels of acetylcholine in the body, which may help to improve cognitive function and reduce the symptoms of certain diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, it has been found to have an inhibitory effect on the enzyme known as acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine, and plays an important role in the nervous system. As such, this compound has been studied for its potential use in the treatment of certain diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, this compound has been studied for its potential use in the treatment of certain types of cancer, such as breast cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine in lab experiments is that it is relatively easy to synthesize. In addition, it has been found to be relatively stable in solution, making it a good choice for use in long-term experiments. However, there are some limitations to using this compound in lab experiments. For example, it is not yet known exactly how this compound works, and it is also not yet known how it may interact with other compounds or drugs. As such, it is important to exercise caution when using this compound in experiments.

Future Directions

There are a number of potential future directions for research involving 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine. For example, further research could be conducted to better understand the exact mechanism of action of this compound, as well as its potential interactions with other compounds or drugs. In addition, further research could be conducted to determine the optimal dosage and administration of this compound for the treatment of certain diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Finally, further research could be conducted to investigate the potential use of this compound in the treatment of certain types of cancer, such as breast cancer.

Synthesis Methods

7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine can be synthesized in a variety of ways. One of the most common methods involves the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with thiomorpholine in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, this compound, in the form of a white solid. Other methods of synthesis include the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with thiomorpholine in the presence of a base, such as potassium carbonate, and the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with thiomorpholine in the presence of a base, such as sodium bicarbonate.

Scientific Research Applications

7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has been studied for its potential use in a variety of scientific research applications. For example, it has been found to have an inhibitory effect on the enzyme known as acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine, and plays an important role in the nervous system. As such, this compound has been studied for its potential use in the treatment of certain diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, this compound has been studied for its potential use in the treatment of certain types of cancer, such as breast cancer.

properties

IUPAC Name

(4-anilino-7-methyl-1,8-naphthyridin-3-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-14-7-8-16-18(23-15-5-3-2-4-6-15)17(13-21-19(16)22-14)20(25)24-9-11-26-12-10-24/h2-8,13H,9-12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDMBVOMUWMLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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